molecular formula C18H19F3N6 B2955112 7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 902034-69-9

7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2955112
CAS No.: 902034-69-9
M. Wt: 376.387
InChI Key: YTNLDTZSGSUBBS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

The synthesis of this compound is part of a broader research aim to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. It allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Synthesis and Antihypertensive Applications

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, has been prepared. Some compounds, closely related in structure to prazosin, showed promising antihypertensive activity, highlighting the potential of such compounds in developing antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Microwave-assisted Synthesis for Trifluoromethyl Derivatives

Research into microwave-assisted synthesis has led to the creation of trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, among others, by reacting 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione with 5-aminopyrazole and similar derivatives. This method affords a convenient way to incorporate the trifluoromethyl group into heterocyclic compounds, which can enhance their biological activities (Shaaban, 2008).

Metal-free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been developed. This method features direct metal-free oxidative N-N bond formation, offering a convenient and efficient pathway for constructing these biologically important skeletons with high yields and short reaction times (Zheng et al., 2014).

Phosphodiesterase Inhibitors for Cardiovascular Agents

A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been prepared as inhibitors of cAMP phosphodiesterase, which could serve as new cardiovascular agents. Some compounds demonstrated significant increases in cardiac output without significant increases in heart rate, indicating their potential as cardiovascular drugs (Novinson et al., 1982).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety has been documented. These compounds exhibit antitrypanosomal activity, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical development (Abdelriheem, Zaki, & Abdelhamid, 2017).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Additionally, more research could be done to explore its potential applications in cancer treatment .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6/c1-13-11-15(27-17(22-13)23-16(24-27)18(19,20)21)26-9-7-25(8-10-26)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLDTZSGSUBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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